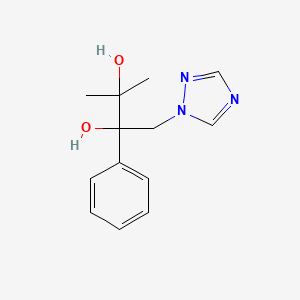
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a triazole ring, a phenyl group, and a butane-2,3-diol moiety. The presence of the triazole ring, a five-membered heterocyclic ring containing three nitrogen atoms, is significant due to its versatile biological activities and its ability to bind with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted butane-2,3-diol with a triazole derivative under controlled conditions. The reaction may require catalysts such as copper(I) iodide and solvents like dimethylformamide to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-2,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects. The phenyl group and butane-2,3-diol moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl group and a butane-2,3-diol moiety, along with the triazole ring, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
107680-33-1 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-12(2,17)13(18,8-16-10-14-9-15-16)11-6-4-3-5-7-11/h3-7,9-10,17-18H,8H2,1-2H3 |
InChI Key |
LFBOIMWHYNZQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CN1C=NC=N1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


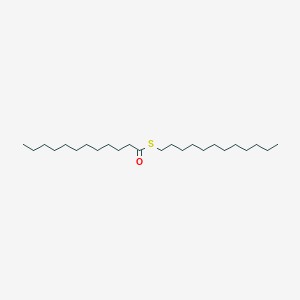
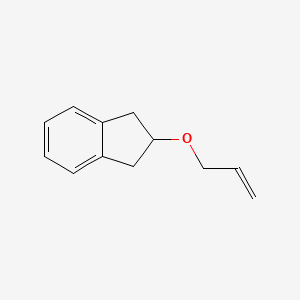

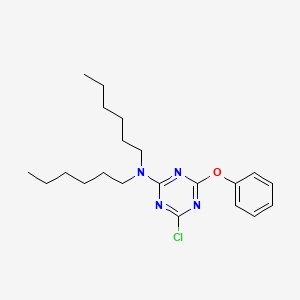
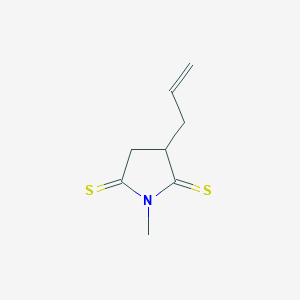
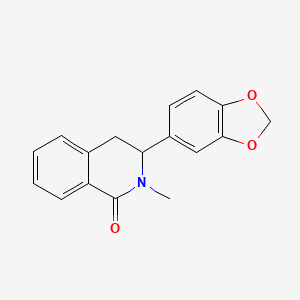
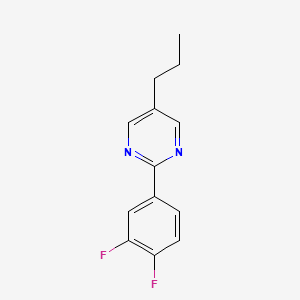
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
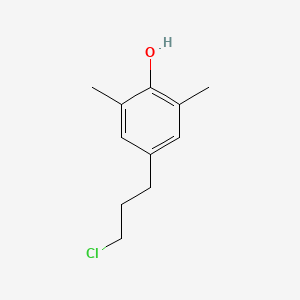
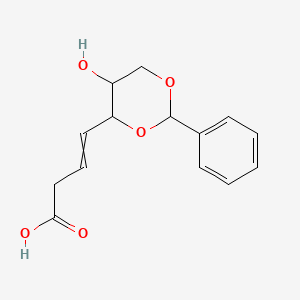
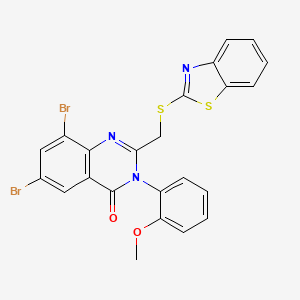
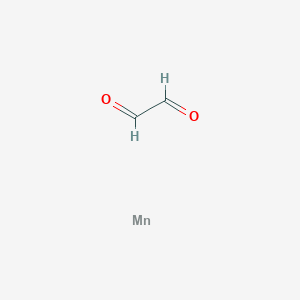
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
